molecular formula C21H20N2O5S B10907012 Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate

Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B10907012
M. Wt: 412.5 g/mol
InChI Key: CXXQOFOUUCYGMH-UHFFFAOYSA-N
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Description

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C28H26N2O5S. This compound is notable for its unique structure, which includes a thiophene ring, an aminocarbonyl group, and a naphthyloxyacetyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminocarbonyl group: This step often involves the reaction of the thiophene derivative with an aminocarbonyl reagent under controlled temperature and pH conditions.

    Attachment of the naphthyloxyacetyl group: This is usually done through an acylation reaction, where the thiophene derivative is reacted with a naphthyloxyacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminocarbonyl or naphthyloxyacetyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.

Scientific Research Applications

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 4-carbamoyl-3-methyl-5-[(2-naphthalen-2-yloxyacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C21H20N2O5S/c1-3-27-21(26)18-12(2)17(19(22)25)20(29-18)23-16(24)11-28-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,3,11H2,1-2H3,(H2,22,25)(H,23,24)

InChI Key

CXXQOFOUUCYGMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)N)C

Origin of Product

United States

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